Poloxipan
CAS No.: 606955-72-0
Cat. No.: VC14456575
Molecular Formula: C14H10BrN3O3S
Molecular Weight: 380.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606955-72-0 |
|---|---|
| Molecular Formula | C14H10BrN3O3S |
| Molecular Weight | 380.22 g/mol |
| IUPAC Name | (2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
| Standard InChI | InChI=1S/C14H10BrN3O3S/c1-7-12(19)16-14-18(17-7)13(20)11(22-14)6-8-5-9(15)3-4-10(8)21-2/h3-6H,1-2H3/b11-6- |
| Standard InChI Key | UEMYVTYHECWXSR-WDZFZDKYSA-N |
| Isomeric SMILES | CC1=NN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=NC1=O |
| Canonical SMILES | CC1=NN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=NC1=O |
Introduction
The compound (2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H- thiazolo[3,2-b] triazine-3,7(2H)-dione is a complex organic molecule featuring a thiazolo-triazine core. This heterocyclic compound includes a thiazole ring fused with a triazine ring, along with various functional groups such as bromine and methoxy substituents. The presence of these groups contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis
The synthesis of (2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H- thiazolo[3,2-b] triazine-3,7(2H)-dione typically involves multi-step synthetic routes. Common methods include:
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Step 1: Formation of the thiazole ring from appropriate precursors.
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Step 2: Construction of the triazine ring through condensation reactions.
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Step 3: Introduction of the benzylidene group via a condensation reaction.
Each step requires careful optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Biological Activity
Compounds with similar thiazolo-triazine structures have shown promising biological activities, including:
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Antibacterial Activity: Thiazolo-triazine derivatives have been noted for their broad-spectrum antibacterial properties, often enhanced by electron-withdrawing groups in the phenyl ring .
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Anticancer Activity: These compounds may exhibit anticancer effects by inhibiting specific enzymes or modulating cellular signaling pathways.
Research Findings
| Compound Feature | Description |
|---|---|
| Chemical Structure | Thiazolo-triazine core with bromine and methoxy substituents. |
| Synthetic Route | Multi-step synthesis involving thiazole and triazine ring formation. |
| Biological Activity | Potential antibacterial and anticancer properties. |
| Chemical Properties | Participates in nucleophilic substitution and addition reactions. |
Given the lack of specific literature on (2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H- thiazolo[3,2-b] triazine-3,7(2H)-dione, the information provided is based on similar compounds within the thiazolo-triazine class. Further research is needed to fully elucidate its properties and biological activities.
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